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molecular formula C34H40N2O2 B8719123 Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]- CAS No. 63165-89-9

Propanedinitrile, [bis[3,5-bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]cyclopropylidene]-

Cat. No. B8719123
M. Wt: 508.7 g/mol
InChI Key: ZLFMSZWJQSGGBH-UHFFFAOYSA-N
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Patent
US04133821

Procedure details

A solution of 1.00 g (3.04 mmol) of potassium ferricyanide in 20 ml of 1N KOH solution was added to a solution of 0.51 g (1.0 mmol) of 6a in 20 ml of chloroform. The deep blue two-phase mixture was stirred vigorously at room temperature for 1 hr under a nitrogen atmosphere. The organic layer was separated, washed with water, dried (MgSO4) and evaporated in vacuo to give 0.50 g (98%) of 5a as golden plates after recrystallization from hexane; mp 210-215° (dec); ir (KBr) 2960-2860(m), 2227(w), 2217(w), 1753(m), 1600(s), 1525(w), 1510(w), 1470(s), 1360(m), 1345(m), 1260(w), 1115(s), 1020(w), 950(w), 910(m), 830 cm-1 (w); nmr (CDCl3) δ 1.34(s, 18H), 1.38(s, 18H0); 7.45(d,J = 2Hz, 2H), 7.71 (d, J = 2Hz, 2H); uv-visible, λmax (benzene) 319(sh) (3.77), 345(sh) (3.90), 364(4.03), 387(sh) (4.01), 415(sh) (3.88), 498 (sh) (3.96), 548(sh) (4.40), 587(4.79), 609 (4.80), 640(sh) (4.25); mass spectrumm/e 508.31003 (calcd 508.30897); Anal. Calcd for C34H40N2O2 : C, 80.27; H, 7.93; N, 5.51. Found: C, 80.40; H, 8.09; N, 5.48.
Name
6a
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([C:16]2[C:18](=[C:19]([C:22]#[N:23])[C:20]#[N:21])[C:17]=2[C:24]2[CH:29]=[C:28]([C:30]([CH3:33])([CH3:32])[CH3:31])[C:27]([OH:34])=[C:26]([C:35]([CH3:38])([CH3:37])[CH3:36])[CH:25]=2)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2]>[OH-].[K+].C(Cl)(Cl)Cl.[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]>[C:35]([C:26]1[C:27](=[O:34])[C:28]([C:30]([CH3:33])([CH3:32])[CH3:31])=[CH:29][C:24](=[C:17]2[C:18](=[C:19]([C:22]#[N:23])[C:20]#[N:21])[C:16]2=[C:7]2[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:10](=[O:11])[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8]2)[CH:25]=1)([CH3:36])([CH3:37])[CH3:38] |f:1.2,4.5.6.7|

Inputs

Step One
Name
6a
Quantity
0.51 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)C1=C(C1=C(C#N)C#N)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe-3](C#N)(C#N)(C#N)(C#N)(C#N)C#N.[K+].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The deep blue two-phase mixture was stirred vigorously at room temperature for 1 hr under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)=C1C(C1=C(C#N)C#N)=C1C=C(C(C(=C1)C(C)(C)C)=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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